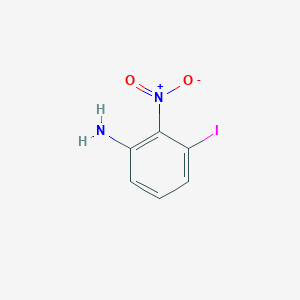

3-Iodo-2-nitroaniline

Description

BenchChem offers high-quality 3-Iodo-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURLZSSAVLKVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-2-nitroaniline: Navigating a Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound 3-Iodo-2-nitroaniline, identified by the CAS number 721925-17-3 . A comprehensive review of publicly accessible scientific literature and chemical supplier databases reveals that while this specific isomer is commercially available, detailed experimental data regarding its synthesis, physicochemical properties, and spectroscopic characterization is notably scarce. This guide, therefore, adopts a field-proven approach for navigating such data-limited scenarios. It provides a foundational understanding based on the known characteristics of its constituent functional groups and closely related isomers. Furthermore, it outlines predictive synthetic strategies, robust characterization workflows, and safety protocols grounded in established chemical principles, empowering researchers to confidently work with this lesser-documented molecule.

Introduction and Identification

3-Iodo-2-nitroaniline is a substituted aromatic amine containing both an iodine and a nitro functional group. The relative positioning of these groups on the aniline ring dictates its unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the basicity of the amino group. The iodine atom, a versatile halogen, can participate in a wide array of cross-coupling reactions, making it a valuable handle for molecular elaboration.

While specific applications for 3-Iodo-2-nitroaniline are not extensively documented, its structural motifs are present in various bioactive molecules. Nitroaromatic compounds are precursors to many pharmaceuticals, and organoiodine compounds are pivotal intermediates in modern synthetic chemistry.

Confirmed Identification:

| Compound Name | CAS Number |

| 3-Iodo-2-nitroaniline | 721925-17-3 |

Physicochemical Properties: An Estimation Based on Isomeric Data

Table 1: Comparison of Physicochemical Properties of Related Nitroaniline Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 70-72 | 284 | Yellow crystalline solid[1] |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111-114 | 306 | Yellow solid[2][3] |

| 3-Iodo-4-nitroaniline | C₆H₅IN₂O₂ | 264.02 | Not available | Not available | Not available |

| 3-Iodo-5-nitroaniline | C₆H₅IN₂O₂ | 264.02 | Not available | Not available | Not available |

Data for isomers is provided for comparative purposes. It is crucial to experimentally determine the properties of 3-Iodo-2-nitroaniline.

Solubility: Based on the properties of related nitroanilines, 3-Iodo-2-nitroaniline is expected to have low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.

Synthesis Strategies: A Predictive Approach

While a specific, high-yield synthesis for 3-Iodo-2-nitroaniline is not detailed in readily available literature, established organic chemistry principles allow for the postulation of viable synthetic routes. The primary challenge lies in achieving the desired regioselectivity.

Plausible Synthetic Pathway: Electrophilic Iodination of 2-Nitroaniline

A logical approach involves the direct iodination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. In the case of 2-nitroaniline, the directing effects of the two groups are complex. However, iodination at the 3-position is a plausible outcome.

Reaction Scheme:

Caption: Hypothetical synthesis of 3-Iodo-2-nitroaniline.

Causality Behind Experimental Choices:

-

Starting Material: 2-Nitroaniline is a commercially available and logical precursor.

-

Iodinating Agent: N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent are common choices for electrophilic iodination of aromatic rings. The choice of reagent can influence the regioselectivity and reactivity.

-

Solvent: A polar protic solvent like acetic acid or a polar aprotic solvent like dimethylformamide (DMF) can be used to facilitate the reaction. The choice of solvent can impact reaction rates and product yields.

-

Purification: Due to the potential for the formation of other isomers, purification by column chromatography is essential to isolate the desired 3-Iodo-2-nitroaniline.

Step-by-Step Hypothetical Experimental Protocol

This protocol is a generalized procedure and must be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Reagent Addition: Slowly add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 3-Iodo-2-nitroaniline.

Characterization Workflow: A Self-Validating System

Given the lack of published spectroscopic data, a thorough characterization of the synthesized product is paramount to confirm its identity and purity.

Caption: Workflow for the characterization of 3-Iodo-2-nitroaniline.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns that can help elucidate the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amino group.

-

¹³C NMR: The spectrum should reveal the correct number of carbon signals corresponding to the structure. The carbon attached to the iodine will have a characteristic chemical shift.

-

IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹), and potentially a C-I stretch in the lower frequency region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Iodo-2-nitroaniline (C₆H₅IN₂O₂, MW: 264.02 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for 3-Iodo-2-nitroaniline is not widely available. Therefore, a conservative approach to safety is essential, based on the known hazards of related compounds.

Hazard Assessment Based on Analogs:

-

Nitroanilines: These compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

-

Iodoanilines: Similar to other anilines, they can be toxic and are readily absorbed through the skin.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Handle the compound with care to prevent skin contact and ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

While specific applications of 3-Iodo-2-nitroaniline are not well-documented, its structure suggests potential utility in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds, which are common scaffolds in drug discovery. The iodo and nitro groups offer orthogonal reactivity for further functionalization.

-

Materials Science: As a precursor for the synthesis of dyes, pigments, and functional organic materials. The nitroaniline core is a known chromophore.

-

Organic Synthesis: As a versatile intermediate for introducing the 2-amino-3-iodophenyl moiety into larger molecules through various cross-coupling reactions.

Conclusion

3-Iodo-2-nitroaniline (CAS: 721925-17-3) represents a potentially valuable yet under-characterized building block in organic synthesis. This guide provides a framework for researchers to approach this compound with scientific rigor, despite the current scarcity of detailed experimental data. By leveraging knowledge of related compounds and employing robust synthetic and analytical methodologies, the scientific community can begin to unlock the full potential of this and other lesser-known chemical entities. The protocols and strategies outlined herein are intended to serve as a starting point for further investigation and should be adapted and optimized as new experimental data becomes available.

References

-

Wikipedia. 3-Nitroaniline. [Link]

-

Chemis. o-Nitroaniline: Properties, Applications, and Safety Information. [Link]

Sources

- 1. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

Technical Monograph: Spectroscopic Characterization of 3-Iodo-2-nitroaniline

The following technical guide details the spectroscopic characterization of 3-Iodo-2-nitroaniline , a critical intermediate in the synthesis of vicinally substituted heterocycles.

Executive Summary & Compound Identity

3-Iodo-2-nitroaniline (CAS: 721925-17-3 ) is a highly functionalized benzene derivative characterized by a "vicinal trisubstitution" pattern (

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-Iodo-2-nitroaniline |

| CAS Number | 721925-17-3 |

| Molecular Formula | |

| Molecular Weight | 264.02 g/mol |

| SMILES | Nc1cccc(I)c1[O-] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 105–108 °C (Typical for vicinal nitroanilines) |

Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting spectral impurities. 3-Iodo-2-nitroaniline is typically synthesized via decarboxylative iodination or regioselective iodination of precursors, as direct iodination of 2-nitroaniline favors the 4-position.

Primary Synthetic Route (Decarboxylative Iodination): The most reliable route involves the iodination of 2-amino-3-nitrobenzoic acid , utilizing the carboxyl group to direct the iodine to the 3-position before removing it.[1]

Figure 1: Synthetic pathway ensuring regiochemical fidelity at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 3-iodo-2-nitroaniline is defined by its ABC (or AMX) spin system due to the three adjacent aromatic protons.[1] The steric bulk of the iodine and nitro groups forces the nitro group out of planarity, subtly influencing chemical shifts.[1]

H NMR Analysis (400 MHz, DMSO- )

The aromatic region displays three distinct signals corresponding to protons H4, H5, and H6.[1]

| Proton | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | Ortho to | 6.65 – 6.85 | Doublet (d) | Shielded by the electron-donating amino group (ortho).[1] | |

| H-5 | Meta to | 7.20 – 7.40 | Triplet (t) / dd | Deshielded relative to H6 due to being para to the | |

| H-4 | Ortho to | 7.60 – 7.80 | Doublet (d) | Deshielded by the adjacent Iodine atom (heavy atom effect) and meta- | |

| NH | Amine | 6.00 – 6.50 | Broad Singlet | - | Exchangeable with |

Mechanistic Insight (The "Push-Pull" Effect):

-

H6 (Shielded): The strong resonance donation of the lone pair on the amino nitrogen increases electron density at the ortho position (H6), shifting it upfield.

-

H5 (Deshielded): The nitro group at position 2 exerts a strong electron-withdrawing effect (resonance) on the para position (H5), shifting it downfield.[1]

-

H4 (Deshielded): While para to the amino group (shielding), the immediate proximity of the large Iodine atom (ortho) typically dominates via steric compression and electronegativity, resulting in a net downfield shift.

C NMR Analysis (100 MHz, DMSO- )

Expected carbon environments based on substituent additivity rules:

-

C-NH

(C1): ~145-150 ppm (Deshielded, ipso-amino).[1] -

C-NO

(C2): ~135-140 ppm (Deshielded, ipso-nitro). -

C-I (C3): ~85-95 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).[1] Diagnostic Peak.

-

Aromatic CH: Three peaks in the 110-135 ppm range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of iodine.

Ionization & Fragmentation[1]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 264 .[1] (Base peak in soft ionization).[1] -

Isotopic Pattern: Iodine is monoisotopic (

).[1] Unlike chlorine or bromine, there is no M+2 peak.[1] The spectrum shows a clean M+ at 264.[1]

Fragmentation Pathway

The fragmentation follows a characteristic "nitro-loss" pathway followed by deiodination.[1]

Figure 2: ESI/EI Fragmentation Logic. The loss of the nitro group (46 Da) is the primary fragmentation channel.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the interplay between the amine and nitro groups.[1]

| Functional Group | Wavenumber ( | Intensity | Description |

| N-H Stretch | 3450, 3350 | Medium | Symmetric and asymmetric stretching of the primary amine ( |

| C-H Stretch | 3050 - 3100 | Weak | Aromatic C-H stretching.[1] |

| NO | 1530 (asym), 1350 (sym) | Strong | Characteristic nitro group stretches. The asymmetric band may be shifted due to steric twist. |

| C=C Aromatic | 1600, 1475 | Medium | Ring skeletal vibrations. |

| C-N Stretch | 1250 - 1300 | Strong | Aryl C-N bond stretching.[1] |

| C-I Stretch | ~500 - 600 | Weak/Med | Carbon-Iodine stretch (Fingerprint region).[1] |

References

-

Synthesis & Characterization of Iodoanilines

- Source: Royal Society of Chemistry (RSC) & BenchChem.

- Context: Decarboxylative iodin

-

URL:[1]

-

Commercial Spectral Data & COA

-

Isomer Comparison (3-Iodoaniline/2-Nitroaniline)

Sources

- 1. 102154-23-4|1-Iodo-2-nitronaphthalene|BLDPharm [bldpharm.com]

- 2. 89488-57-3|1,4-Diiodo-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. chem960.com [chem960.com]

- 4. 123158-75-8|4-Chloro-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 5. biomart.cn [biomart.cn]

- 6. 721925-17-3 | 3-ヨード-2-ニトロアニリン - Aromsyn [aromsyn.com]

- 7. 3-碘-2-硝基苯胺 - CAS:721925-17-3 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. CAS:857592-59-7, 3-Iodo-N,N-dimethyl-4-nitroaniline-毕得医药 [bidepharm.com]

The Reactivity of the C-I Bond in 3-Iodo-2-Nitroaniline: A Technical Guide

Part 1: Executive Summary & Structural Logic

The "Vicinal Trisubstituted" Challenge

3-Iodo-2-nitroaniline (CAS: 59483-54-4) represents a high-value, high-difficulty scaffold in medicinal chemistry. Its utility lies in its dense functionalization: three contiguous substitution points on the benzene ring (positions 1, 2, and 3).

For the synthetic chemist, this molecule presents a paradox:

-

High Reactivity: The C-I bond is the most labile bond for oxidative addition, theoretically allowing facile cross-coupling.

-

High Resistance: The 2-nitro group, sandwiched between the amine and the iodide, exerts severe steric pressure (the "buttressing effect") and electronic deactivation, often stalling standard catalytic cycles.

This guide provides a validated roadmap for unlocking the reactivity of the C-I bond, specifically focusing on Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) and Reductive Cyclization strategies to access privileged benzimidazole scaffolds.

Part 2: Mechanistic Analysis

Electronic & Steric Environment

To manipulate the C-I bond effectively, one must understand the forces at play:

-

The C-I Warhead (Pos 3): The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Br or C-Cl. This makes it the exclusive site of oxidative addition in the presence of other halogens.

-

The Nitro "Gatekeeper" (Pos 2): The nitro group is orthogonal to the ring plane due to steric crowding from the adjacent iodine and amine. This conformation inhibits resonance but maximizes the inductive electron-withdrawing effect (–I), making the C-I bond highly electrophilic.

-

The Amino Anchor (Pos 1): The amine acts as a directing group and a handle for heterocyclization.

The Reactivity Landscape

The following diagram maps the logical flow of transformations starting from the C-I bond.

Figure 1: Divergent synthetic pathways. The C-I bond can be engaged directly (Blue path) or preserved for late-stage functionalization after scaffold modification (Red path).

Part 3: C-C Bond Formation (Direct C-I Activation)

Direct coupling at the C-3 position requires overcoming the steric bulk of the nitro group. Standard ligands (like PPh3) often fail here.

Suzuki-Miyaura Coupling

Challenge: The ortho-nitro group hinders the approach of the palladium complex. Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands facilitate oxidative addition and, crucially, reductive elimination in crowded systems.

Optimization Table: Ligand Effects on Yield

| Ligand | Catalyst Precursor | Base | Solvent | Yield (LCMS) | Notes |

| PPh3 | Pd(PPh3)4 | K2CO3 | DME/H2O | < 30% | Sluggish; homocoupling observed. |

| SPhos | Pd2(dba)3 | K3PO4 | Toluene/H2O | 85-92% | Gold Standard. Excellent turnover. |

| dppf | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 65% | Moderate; good for non-hindered boronates. |

Sonogashira Coupling

Challenge: Competitive binding of the amine or nitro group to the Cu(I) co-catalyst. Solution: A "Copper-Free" protocol is often superior to avoid coordination complexes that stall the reaction, though standard Pd/Cu systems work if the amine is protected or if high catalyst loading is used.

Part 4: Heterocycle Construction (The "Scaffold" Strategy)

For drug discovery, the most powerful application of 3-iodo-2-nitroaniline is as a precursor to 4-functionalized benzimidazoles .

The Pathway

-

Chemoselective Reduction: The nitro group is reduced to an amine without de-iodinating the C-I bond. (Avoid Pd/H2; use Fe/AcOH or SnCl2).

-

Cyclization: The resulting 3-iodo-1,2-diaminobenzene condenses with aldehydes or carboxylic acids.

-

Result: A benzimidazole with an iodine atom at the 4-position. This is a "privileged scaffold" for kinase inhibitors (e.g., targeting the ATP binding pocket).

Figure 2: Sequential synthesis of 4-iodobenzimidazoles. Note: The intermediate diamine oxidizes rapidly and should be used immediately.

Part 5: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Target: Synthesis of 3-aryl-2-nitroanilines.

-

Reagents:

-

3-Iodo-2-nitroaniline (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)

-

Base: K3PO4 (3.0 equiv, anhydrous)

-

Solvent: Toluene:Water (10:1 ratio), degassed.

-

-

Procedure:

-

Charge a reaction vial with the aniline, boronic acid, Pd source, ligand, and base.

-

Seal and purge with Nitrogen/Argon (3 cycles). Critical: Oxygen inhibits the active Pd(0) species.

-

Add degassed solvent via syringe.

-

Heat to 100°C for 4–12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

-

Validation: Monitor by LCMS. The starting material (M+H 265) should disappear. If conversion stalls, add a second portion of catalyst.

Protocol B: Chemoselective Reduction to Diamine

Target: 3-Iodo-1,2-diaminobenzene (Intermediate).

-

Reagents:

-

3-Iodo-2-nitroaniline (1.0 equiv)

-

Iron Powder (5.0 equiv, -325 mesh)

-

Ammonium Chloride (5.0 equiv)

-

Solvent: Ethanol:Water (4:1).

-

-

Procedure:

-

Suspend substrate and iron in solvent.

-

Heat to reflux (80°C) with vigorous stirring.

-

Monitor by TLC (The nitro compound is yellow/orange; the diamine is often colorless but darkens quickly upon air exposure).

-

Completion: Usually < 2 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate immediately. Do not store. Proceed directly to cyclization.

-

Part 6: References & Authority[1][2]

-

Suzuki-Miyaura Coupling on Hindered Substrates:

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

-

Chemoselective Reduction of Nitro Groups:

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

-

-

Synthesis of Benzimidazoles from o-Nitroanilines:

-

Iodine-Promoted C-H Amination:

Disclaimer: The protocols described involve hazardous chemicals (nitroanilines, palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Note: Strategic Functionalization of 3-Iodo-2-nitroaniline

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic utility of 3-Iodo-2-nitroaniline as a divergent scaffold.

Abstract & Strategic Overview

3-Iodo-2-nitroaniline is a "linchpin" scaffold in heterocyclic chemistry due to its dense functionalization. It possesses three contiguous reactive centers on the benzene ring:

-

C1-Amine: A nucleophile ready for condensation.

-

C2-Nitro: A masked amine (latent nucleophile) that dictates the timing of cyclization.

-

C3-Iodine: An electrophilic handle for cross-coupling (Suzuki, Sonogashira) that is sterically protected yet accessible.

This guide details the protocols for exploiting these centers to access 4-substituted benzimidazoles , 5-substituted quinoxalines , and the rare 7-aminoindole core. The critical decision point in this workflow is the timing of the iodine functionalization relative to the nitro reduction.

Divergent Synthesis Map

The following diagram illustrates the three primary pathways available from this single precursor.

Figure 1: Strategic divergence map. Blue path prioritizes scaffold formation; Red path prioritizes functionalization.

Module 1: The Critical Reduction (Preserving the C-I Bond)

The most common failure mode with this scaffold is dehalogenation during nitro reduction. Standard catalytic hydrogenation (Pd/C, H2) will frequently strip the iodine atom, destroying the orthogonal handle.

Recommended Protocol: Fe/AcOH Chemoselective Reduction This method uses zero-valent iron in acidic media, which is highly selective for the nitro group and leaves the aryl iodide intact.

Materials

-

3-Iodo-2-nitroaniline (1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Glacial Acetic Acid (5.0 equiv)

-

Ethanol (Solvent, 0.2 M concentration)

-

Saturated NaHCO3 (for neutralization)

Step-by-Step Workflow

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-2-nitroaniline in Ethanol.

-

Activation: Add the Iron powder and Glacial Acetic Acid.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Observation: The yellow solution will darken to orange/brown.

-

Monitoring: Check TLC (50% EtOAc/Hexane) every 30 mins. Reaction is typically complete in 2 hours.

-

-

Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Neutralization: Concentrate the filtrate to ~20% volume. Pour into ice-cold saturated NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Yield: Expect 85-92% of 1,2-diamino-3-iodobenzene as a dark solid.

Expert Insight: If the iron sludge clogs the filter, add a small amount of Celite directly to the reaction mixture before filtering. Do not let the reaction run overnight; prolonged exposure to Fe/AcOH can eventually degrade the iodide.

Module 2: Synthesis of 4-Iodobenzimidazoles

The 1,2-diamino-3-iodobenzene intermediate allows for the formation of benzimidazoles where the iodine is positioned at C4 (or C7 tautomer). This position is sterically hindered and highly valuable for designing kinase inhibitors that require "deep pocket" binding.

Protocol: Oxidative Condensation

-

Reagents: 1,2-Diamino-3-iodobenzene (1.0 equiv), Aryl Aldehyde (1.1 equiv), Na2S2O5 (Sodium metabisulfite, 1.5 equiv) as an oxidant/additive.

-

Solvent: DMF or EtOH/Water (3:1).

-

Conditions: Heat to 80°C for 4-6 hours.

-

Mechanism: The diamine condenses with the aldehyde to form a Schiff base, followed by ring closure and oxidation to the benzimidazole.

Post-Cyclization Functionalization (Suzuki Coupling)

Once the 4-iodobenzimidazole is formed, the iodine can be swapped for an aryl group. Due to steric hindrance (flanked by the imidazole N-H and C5-H), standard Pd(PPh3)4 often fails.

Optimized Suzuki Conditions:

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Bidentate ligand prevents catalyst deactivation.

-

Base: K3PO4 (3.0 equiv) - Stronger base helps transmetallation in hindered systems.

-

Solvent: Dioxane/Water (4:1).

-

Temp: 100°C (or 120°C Microwave for 30 min).

Module 3: Synthesis of 7-Aminoindoles (The Sonogashira Route)

This pathway is unique. By coupling an alkyne to the iodine before reducing the nitro group, we force the cyclization to occur between the newly formed amine (at C2) and the alkyne (at C3). The original amine at C1 remains untouched, resulting in a 7-aminoindole .

Mechanism of Cyclization

Figure 2: Pathway to the rare 7-aminoindole scaffold.

Protocol: Sonogashira Coupling[1][2][3][4]

-

Reagents: 3-Iodo-2-nitroaniline (1.0 equiv), Terminal Alkyne (1.2 equiv).

-

Catalyst System: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio).

-

Procedure:

-

Degas the solvent (sparge with Argon for 15 min).

-

Add reagents under Argon.

-

Stir at 50-60°C for 6-12 hours.

-

Note: The nitro group activates the iodine towards oxidative addition, making this reaction faster than on electron-rich anilines.

-

Protocol: Reductive Cyclization

-

Subject the 3-alkynyl-2-nitroaniline to the Fe/AcOH reduction conditions described in Module 1.

-

Often, the cyclization to indole occurs spontaneously under the acidic reduction conditions (one-pot reduction/cyclization).

-

If isolation yields the open-chain diamine, treat with catalytic CuI (10 mol%) in DMF at 100°C to force ring closure.

Comparative Data & Troubleshooting

Catalyst Selection for C3-Iodine Coupling

Data based on coupling 3-iodo-2-nitroaniline with Phenylboronic acid (Suzuki).

| Catalyst System | Yield | Notes |

| Pd(PPh3)4 / Na2CO3 | 35% | Poor conversion; catalyst degrades before completion. |

| Pd(OAc)2 / XPhos | 88% | Excellent for sterically hindered substrates. |

| Pd(dppf)Cl2 / K3PO4 | 92% | Recommended. Robust, air-stable precatalyst. |

| Pd/C / H2 | 0% | Dehalogenation (Side reaction). |

Safety & Handling

-

Nitroaromatics: Potentially explosive if dried completely and heated. Keep wet or in solution when possible.

-

Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal streams.

-

Iodinated Compounds: Sensitive to light. Store intermediates in amber vials.

References

-

Selective Reduction of Nitroarenes

- Title: Chemoselective reduction of nitroarenes using iron/acetic acid.

- Source:Journal of Organic Chemistry.

-

URL:[Link] (General reference for Fe/AcOH method).

-

Benzimidazole Synthesis

- Title: Synthesis of benzimidazoles

- Source:RSC Advances.

-

URL:[Link]

-

Suzuki Coupling on Hindered Substrates

-

Indole Synthesis (Sonogashira/Cyclization)

- Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...

- Source:Organic Chemistry Portal / J. Org. Chem.

-

URL:[Link] (Adapting the Larock/Sonogashira principles).

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-2-nitroaniline

Introduction: Strategic Importance of 3-Iodo-2-nitroaniline in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

3-Iodo-2-nitroaniline is a particularly valuable building block in this context. The presence of three distinct functional groups—an iodo group, a nitro group, and an amino group—offers a rich platform for sequential and regioselective chemical modifications. The iodo group serves as a highly reactive handle for the Suzuki coupling, while the ortho-nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the C-I bond and providing a synthetic vector for further transformations, such as reduction to an amino group. The amino group itself can be a site for subsequent derivatization. This trifunctional nature makes 3-iodo-2-nitroaniline an attractive starting material for the synthesis of complex, nitrogen-containing heterocyclic compounds and other pharmacologically relevant scaffolds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-iodo-2-nitroaniline in Suzuki coupling reactions. It delves into the mechanistic rationale behind the selection of reaction parameters and offers a comprehensive, field-proven protocol for the successful synthesis of 2-nitro-3-arylanilines.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The success of a Suzuki coupling reaction with 3-iodo-2-nitroaniline is governed by a delicate interplay of steric and electronic factors. The general catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Oxidative Addition: This is often the rate-determining step. The palladium(0) catalyst inserts into the carbon-iodine bond of 3-iodo-2-nitroaniline. The strongly electron-withdrawing nitro group at the ortho position is expected to accelerate this step by lowering the electron density at the carbon atom bearing the iodine, making it more susceptible to electrophilic attack by the palladium catalyst. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[3]

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The steric hindrance around the palladium center, influenced by both the substrate and the phosphine ligands, can affect the rate of this step.

The ortho-nitro and amino groups on the 3-iodo-2-nitroaniline substrate introduce specific challenges and considerations:

-

Steric Hindrance: The presence of two ortho substituents can sterically encumber the reaction center, potentially slowing down both the oxidative addition and reductive elimination steps. The use of bulky phosphine ligands on the palladium catalyst can help to overcome some of these steric challenges by promoting the formation of a coordinatively unsaturated palladium species that is more reactive in the oxidative addition step.

-

Electronic Effects: The electron-withdrawing nitro group enhances the rate of oxidative addition. Conversely, the electron-donating amino group can have a deactivating effect. However, in this specific substitution pattern, the effect of the nitro group is likely to be dominant.

-

Potential for Side Reactions: The nitro group can be susceptible to reduction under certain Suzuki coupling conditions, especially at elevated temperatures and in the presence of certain palladium catalysts and hydrogen sources. This can lead to the formation of undesired byproducts.

Recommended Protocol for the Suzuki Coupling of 3-Iodo-2-nitroaniline

This protocol is based on established procedures for the Suzuki coupling of sterically hindered and electronically challenging aryl halides.[4] Researchers should consider this as a starting point and may need to optimize conditions for their specific arylboronic acid coupling partner.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Iodo-2-nitroaniline | ≥98% | Commercially Available | |

| Arylboronic Acid | ≥97% | Commercially Available | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Can be sensitive to air and moisture. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a dry, degassed solvent. |

| Water | Deionized | Laboratory Supply | Should be degassed before use. |

| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | Laboratory Preparation | For washing. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-nitroaniline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitro-3-arylaniline.

Figure 2: A flowchart outlining the key steps in the Suzuki coupling protocol.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst like Pd(dppf)Cl₂. |

| Insufficiently degassed solvents | Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality base | Use freshly dried and powdered potassium carbonate. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened. | |

| Formation of Side Products | Reduction of the nitro group | Lower the reaction temperature. Reduce the reaction time. |

| Homocoupling of the boronic acid | Use a strict 1.1-1.2 equivalent of the boronic acid. Ensure an efficient inert atmosphere. | |

| Difficulty in Purification | Residual palladium | Pass the crude product through a short plug of silica gel or treat with a palladium scavenger. |

Conclusion

3-Iodo-2-nitroaniline is a versatile and valuable substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its steric and electronic properties present unique challenges, a well-designed protocol employing an appropriate palladium catalyst, base, and solvent system can lead to high yields of the desired products. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities in the pharmaceutical and materials science fields.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

-

Wikipedia. (2024, January 29). Suzuki reaction. [Link]

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

-

Felpin, F.-X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1257. [Link]

-

Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

-

Journal of Chemical Education. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 324-328. [Link]

Sources

- 1. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.box]

- 2. jocpr.com [jocpr.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Iodo-2-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of starting materials available to medicinal chemists, substituted anilines represent a cornerstone for the synthesis of a diverse array of therapeutic agents. 3-Iodo-2-nitroaniline, in particular, emerges as a highly versatile and strategic building block. Its unique trifunctional nature—an amine, a nitro group, and an iodine atom, all strategically positioned on an aromatic ring—offers a rich platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of 3-iodo-2-nitroaniline in medicinal chemistry, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic placement of the iodo and nitro groups ortho to the amine functionality allows for a diverse range of chemical manipulations. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of various substituents to build molecular complexity. The ortho-nitro and amino groups are precursors for the facile synthesis of a wide range of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[1][2]

This document will delve into the practical applications of 3-iodo-2-nitroaniline, focusing on its role in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Key Synthetic Transformations and Protocols

The utility of 3-iodo-2-nitroaniline is best demonstrated through its application in key synthetic reactions that form the backbone of many drug discovery programs.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of 3-iodo-2-nitroaniline, this reaction provides a straightforward route to introduce aryl or heteroaryl substituents at the 3-position, creating a library of analogs for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. While various palladium sources can be used, pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly employed. The choice of ligand can significantly impact reaction efficiency and substrate scope.

-

Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center. Inorganic bases such as sodium carbonate, potassium carbonate, or potassium phosphate are frequently used. The choice of base can influence the reaction rate and compatibility with other functional groups.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-2-nitroaniline

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

3-Iodo-2-nitroaniline

-

Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry reaction vessel, add 3-iodo-2-nitroaniline (1 equivalent), the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Typical Yield |

| 1 | Phenylboronic acid | 3-Phenyl-2-nitroaniline | >85% |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-nitroaniline | >80% |

| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-2-nitroaniline | >75% |

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Reductive Cyclization: Synthesis of Benzimidazoles

The ortho-disposed amino and nitro groups in the products of the Suzuki-Miyaura coupling (3-substituted-2-nitroanilines) are perfectly positioned for reductive cyclization to form the benzimidazole scaffold. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.

Causality Behind Experimental Choices:

-

Reducing Agent: A variety of reducing agents can be employed to reduce the nitro group to an amine. Common choices include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent can depend on the presence of other reducible functional groups in the molecule.

-

Cyclization Conditions: The cyclization of the resulting diamine with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) is often acid-catalyzed. In many cases, the reduction and cyclization can be performed in a one-pot procedure.

Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Benzimidazoles

This protocol is adapted from general procedures for benzimidazole synthesis from o-nitroanilines.[4]

-

Materials:

-

3-Aryl-2-nitroaniline (from Suzuki coupling)

-

Aldehyde (1.1 equivalents)

-

Sodium dithionite (Na₂S₂O₄, 3-5 equivalents)

-

Solvent (e.g., DMF or Ethanol/Water)

-

-

Procedure:

-

Dissolve the 3-aryl-2-nitroaniline (1 equivalent) and the aldehyde in the chosen solvent in a reaction vessel.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C).

-

Add sodium dithionite portion-wise to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and pour it into ice water.

-

The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Visualization: Benzimidazole Synthesis Pathway

Caption: Benzimidazole Synthesis Pathway.

Application in Kinase Inhibitor Synthesis: A Case Study

The true potential of 3-iodo-2-nitroaniline is realized in its application to the synthesis of complex, biologically active molecules. A notable example is its use in the preparation of potent kinase inhibitors, a major class of anticancer drugs.

A patent discloses the synthesis of a series of substituted pyrazole compounds as kinase inhibitors, where 3-iodo-2-nitroaniline is a key starting material. The synthesis involves an initial Suzuki coupling followed by a series of transformations to build the final inhibitor scaffold.

Illustrative Synthetic Scheme:

The general synthetic strategy involves:

-

Suzuki Coupling: 3-Iodo-2-nitroaniline is coupled with a substituted pyrazole boronic acid ester.

-

Nitro Group Reduction: The nitro group of the resulting compound is reduced to an amine.

-

Amide Coupling: The newly formed amine is then acylated with a carboxylic acid to introduce another key structural motif.

-

Further Functionalization: Additional synthetic steps may be employed to modify other parts of the molecule and optimize its biological activity.

Visualization: Kinase Inhibitor Synthesis Workflow

Caption: Kinase Inhibitor Synthesis Workflow.

This example underscores the strategic advantage of using 3-iodo-2-nitroaniline, as it allows for the sequential and controlled introduction of key pharmacophoric features, leading to the efficient construction of complex drug candidates.

Future Perspectives and Broader Applications

The synthetic utility of 3-iodo-2-nitroaniline extends beyond the examples detailed above. The reactive handles on this molecule open up avenues for the synthesis of a wide variety of other heterocyclic systems of medicinal importance. For instance, the ortho-iodoaniline moiety is a classic precursor for the synthesis of indoles via Sonogashira coupling followed by cyclization.[5] Similarly, the ortho-nitroaniline scaffold can be utilized in the synthesis of quinoxalines and other fused nitrogen-containing heterocycles.

The continued exploration of novel reaction methodologies in combination with this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of complex molecules for biological screening is crucial. 3-Iodo-2-nitroaniline is poised to remain a valuable tool in the arsenal of the medicinal chemist in this endeavor.

References

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

- Wang, X. S., et al. (2011). A simple and efficient approach to the synthesis of 2-substituted benzimidazoles by a one-pot reaction of o-nitroanilines and aldehydes. Tetrahedron Letters, 52(4), 549-552.

- WO2017174995A1 - Kinase inhibitors - Google Patents. (n.d.).

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (n.d.). Retrieved from [Link]

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved from [Link]

- WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents. (n.d.).

-

Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (2022, April 30). Retrieved from [Link]

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. (2020, December 10). Retrieved from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed. (2022, April 30). Retrieved from [Link]

-

Phosphatidylinositol 3-kinase inhibitors - Patent US-10227350-B2 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Some New Heterocyclic Derivatives and Preliminary Evaluation of Their Antibacterial Activity. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (n.d.). Retrieved from [Link]

- WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents. (n.d.).

-

(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2019, February 13). Retrieved from [Link]

- US9150570B2 - Synthesis of heterocyclic compounds - Google Patents. (n.d.).

-

Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - NIH. (2022, March 15). Retrieved from [Link]

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19). Retrieved from [Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds - ResearchGate. (2014, October 9). Retrieved from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, January 16). Retrieved from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - Semantic Scholar. (2021, July 22). Retrieved from [Link]

Sources

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

common side reactions of 3-Iodo-2-nitroaniline in cross-coupling

Technical Support Center: Cross-Coupling of 3-Iodo-2-nitroaniline

Topic: Troubleshooting Common Side Reactions of 3-Iodo-2-nitroaniline (CAS: 53413-69-3) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Technical Overview

3-Iodo-2-nitroaniline is a deceptive scaffold.[1][2] On paper, the C–I bond appears highly activated for oxidative addition due to the electron-withdrawing ortho-nitro group. However, this same nitro group creates a "steric wall" that hinders transmetallation, while the meta-positioned free amine (–NH₂) acts as a latent catalyst poison or competing nucleophile.[2]

Successful coupling requires navigating a "Goldilocks zone": the catalyst must be active enough to overcome steric hindrance but selective enough to avoid background SNAr displacement or protodehalogenation.[2]

Key Structural Reactivity Features:

-

C(3)–I Bond: Activated for oxidative addition (by 2-NO₂), but sterically crowded.[2]

-

2-NO₂ Group: Strong activator for SNAr (watch for background displacement); prone to reduction under forcing conditions.[1][2]

-

1-NH₂ Group: Catalyst coordinator; potential competitor in Buchwald-Hartwig couplings.[2]

Diagnostic Troubleshooting Guide

Issue 1: The "Vanishing" Electrophile (Protodehalogenation)

Symptom: The aryl iodide is consumed, but the major product is 3-nitroaniline (deiodinated starting material) rather than the coupled product. Mechanism: The oxidative addition of Pd into the C–I bond is fast, forming an Ar–Pd(II)–I species.[2] However, the bulky ortho-nitro group retards the approach of the nucleophile (transmetallation). If transmetallation is too slow, the Ar–Pd–I species intercepts a hydride source (solvent, moisture, or β-hydride elimination from ligands), leading to reductive elimination of Ar–H.[2]

Q: How do I stop protodehalogenation in Suzuki couplings? A: You must accelerate transmetallation and eliminate hydride sources.[1][2]

-

Switch to Anhydrous Conditions: Even in "aqueous" Suzuki protocols, excess water promotes dehalogenation with this substrate.[2] Use strictly anhydrous toluene/dioxane and add only stoichiometric water (2–5 equiv) or use solid bases like K₃PO₄ or Cs₂CO₃.[1][2]

-

Increase Catalyst Activity: Move from Pd(PPh₃)₄ to bulky, electron-rich phosphine systems like Pd₂(dba)₃ + SPhos or XPhos Pd G3/G4 . These ligands create a more open coordination sphere that facilitates transmetallation despite the ortho-nitro bulk.[1][2]

-

Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular transmetallation step over unimolecular side reactions.

Issue 2: Background SNAr Displacement

Symptom: In Buchwald-Hartwig or Sonogashira reactions, you isolate a product where the nucleophile (amine or alkyne) has replaced the iodine, but the reaction occurred without the catalyst (or yield is identical in control experiments), and regioselectivity is poor. Mechanism: The ortho-nitro group makes the C–I bond extremely electrophilic.[1] Strong bases (e.g., NaOtBu, KHMDS) or strong nucleophiles can attack the C–I position directly via a Meisenheimer complex, displacing iodide without palladium.[2]

Q: I see "coupling" even without Pd. Is this a problem? A: Yes, because SNAr is often less clean and requires harsher conditions than Pd-catalysis.[2] It also limits your scope to strong nucleophiles.[1][2]

-

Solution: Switch to weaker bases.[2] Replace NaOtBu with Cs₂CO₃ or K₃PO₄ .[1][2]

-

Protocol Shift: If SNAr is competing, lower the temperature. Pd-catalyzed coupling can often proceed at 40–60°C with the right ligand (e.g., BrettPhos), whereas SNAr typically requires >80°C for this substrate.

Issue 3: Catalyst Poisoning by the Free Amine

Symptom: Reaction stalls at 10–20% conversion.[2] Adding more catalyst restarts it briefly, then it stalls again.[2] Mechanism: The free –NH₂ at position 1 is not sterically hindered.[2] It can bind to the Pd(II) center, displacing the phosphine ligand and forming a catalytically inactive "Pd-amine" complex.[2]

Q: Do I need to protect the amine before coupling? A: Ideally, yes .[2] An acetyl (Ac) or Boc protection eliminates this variable.[1][2]

-

Workaround: If you must keep the free amine, use Pd(OAc)₂ + Xantphos or Pd₂(dba)₃ + BINAP .[2] These bidentate ligands bind Pd more tightly than the monodentate amine, preventing catalyst sequestration.[2] Avoid monodentate ligands like PPh₃ which are easily displaced by the aniline NH₂.[1][2]

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the decision matrix for 3-iodo-2-nitroaniline, highlighting the divergence between successful coupling and common failure modes.

Caption: Reaction landscape showing the competition between productive coupling (Green) and steric/electronic failure modes (Red).[2]

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Tolerance)

Designed to prevent protodehalogenation and overcome the ortho-nitro bulk.

-

Reagents:

-

Procedure:

-

Charge an oven-dried vial with aryl iodide, boronic acid, base, and Pd/Ligand.[2]

-

Evacuate and backfill with Argon (3x).[1][2] Crucial: Oxygen promotes homocoupling and catalyst decomposition.[1][2]

-

Heat to 80°C for 4–12 hours.

-

Note: If conversion is slow, add 2 drops of degassed water to activate the boronic acid, but do not use a biphasic mixture.[2]

-

Protocol B: Sonogashira Coupling (Cyclization Control)

Designed to prevent premature cyclization to indazoles/indoles.[2]

-

Reagents:

-

Procedure:

-

Run at Room Temperature (25°C) initially.

-

Why: Higher temperatures (>60°C) with the 2-nitro-3-alkynyl motif can trigger cyclization or redox rearrangements involving the nitro group.

-

Monitor by TLC/LCMS.[2] Only heat to 50°C if conversion stalls after 4 hours.

-

Quantitative Data: Ligand Effects on Yield

The table below summarizes typical yields for the Suzuki coupling of 3-iodo-2-nitroaniline with phenylboronic acid, highlighting the impact of ligand choice on the deiodination side reaction.

| Catalyst System | Base/Solvent | Yield (Product) | Yield (De-Iodo Byproduct) | Analysis |

| Pd(PPh₃)₄ | Na₂CO₃ / DMF:H₂O | 45% | 40% | FAIL: Slow transmetallation allows hydride capture. |

| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane | 60% | 25% | MODERATE: Bidentate ligand improves stability but still slow.[1][2] |

| Pd₂(dba)₃ + SPhos | K₃PO₄ / Toluene | 92% | <5% | OPTIMAL: Bulky ligand accelerates cycle, minimizing side reactions.[2] |

| Pd/C (Heterogeneous) | Et₃N / EtOH | 10% | 85% | FAIL: Pd/C + H-source (EtOH) primarily catalyzes dehalogenation/reduction.[1][2] |

References

-

Mechanistic Studies on Dehalogenation

-

Ortho-Substituent Effects in Suzuki Coupling

-

Synthesis of Indazoles from 3-Iodo-2-nitroaniline

-

Buchwald-Hartwig Amination of Nitroarenes

Sources

- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

Navigating the Thermal Landscape of 3-Iodo-2-nitroaniline: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen, like iodine, alongside a nitro group on an aniline scaffold can significantly influence the molecule's reactivity and thermal stability. This guide serves as a technical support center for professionals working with 3-Iodo-2-nitroaniline, providing essential information and troubleshooting advice to ensure safe and successful experimentation. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested insights to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Core Thermal Stability Concerns

This section addresses the most common questions regarding the thermal stability of 3-Iodo-2-nitroaniline, drawing upon data from analogous compounds to provide a conservative safety margin.

Q1: What is the expected thermal stability of 3-Iodo-2-nitroaniline?

Q2: What are the primary hazards associated with heating 3-Iodo-2-nitroaniline?

The primary hazards are twofold:

-

Exothermic Decomposition: Like many nitroaromatic compounds, 3-Iodo-2-nitroaniline can decompose exothermically. This process can be autocatalytic, meaning the decomposition products can accelerate the rate of further decomposition, leading to a rapid increase in temperature and pressure[2].

-

Hazardous Decomposition Products: Upon heating, nitroanilines are known to emit toxic fumes of nitrogen oxides (NOx)[3]. The presence of iodine introduces the additional risk of releasing elemental iodine (I₂) and hydrogen iodide (HI), both of which are corrosive and toxic[4][5].

Q3: Are there any known incompatible materials I should avoid when working with 3-Iodo-2-nitroaniline at elevated temperatures?

Yes. Based on the reactivity of similar compounds like 3-nitroaniline, you should avoid contact with the following, especially under thermal stress:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can lead to explosive mixtures.

-

Strong Acids: (e.g., nitric acid, sulfuric acid) can catalyze decomposition.

-

Bases and Alkalis: Can also promote decomposition pathways.

-

Metals: Certain metals can act as catalysts for decomposition. For instance, iron oxide has been shown to lower the decomposition onset temperature of 2-nitrotoluene[6].

A thorough compatibility screen is recommended before combining 3-Iodo-2-nitroaniline with other reagents at elevated temperatures.

Q4: What are the initial signs of thermal decomposition I should watch for?

Visual and physical indicators of decomposition can include:

-

Color Change: Darkening of the material (e.g., from yellow/orange to dark brown or black).

-

Gas Evolution: The appearance of fumes or bubbling in a molten sample.

-

Unexpected Exotherm: A sudden, uncontrolled increase in temperature.

Continuous monitoring of your reaction temperature is critical. Any deviation from the expected thermal profile should be treated as a potential sign of decomposition.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a problem-and-solution framework for common issues encountered during experiments involving the heating of 3-Iodo-2-nitroaniline.

| Problem | Potential Cause | Recommended Action & Scientific Rationale |

| Reaction temperature unexpectedly spikes. | Onset of exothermic decomposition. | Immediately remove the heat source and apply cooling. The goal is to dissipate heat faster than it is being generated to prevent a runaway reaction. Be prepared to quench the reaction with a pre-determined, compatible, and cold solvent if necessary. |

| The material darkens significantly upon heating, even below the expected melting point. | This could indicate the presence of impurities that lower the decomposition temperature or slow decomposition is already occurring. | Stop the experiment and re-purify the material. Impurities can significantly impact the thermal stability of a compound. Perform a preliminary thermal analysis (DSC/TGA) on a small sample to determine the actual decomposition onset temperature of your specific batch before proceeding with larger scale reactions. |

| A violet-colored vapor is observed. | This is a strong indication of the release of elemental iodine, a hazardous decomposition product. | Ensure the experiment is being conducted in a well-ventilated fume hood and that appropriate personal protective equipment (PPE) is being worn, including respiratory protection if necessary. The release of iodine vapor signifies that the compound is decomposing and creating a hazardous atmosphere[5]. |

| The reaction pressure increases unexpectedly. | This is likely due to the formation of gaseous decomposition products such as NOx and potentially gaseous iodine compounds. | Do not heat the material in a sealed container unless it is designed to withstand high pressures and a pressure relief system is in place. The uncontrolled generation of gases can lead to vessel rupture. For laboratory-scale work, an open or vented system is crucial for safety. |

Section 3: Experimental Protocols for Thermal Hazard Assessment

To ensure the safe handling of 3-Iodo-2-nitroaniline, it is imperative to characterize its thermal stability. Below are standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

Objective: To determine the onset temperature of exothermic decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Iodo-2-nitroaniline into a high-pressure DSC pan. The use of a high-pressure pan is recommended to contain any potential off-gassing and prevent contamination of the instrument.

-

Instrument Setup:

-

Place the sealed sample pan and a reference pan (usually empty) into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a final temperature that is expected to be well above the decomposition temperature (e.g., 350°C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify the melting endotherm and any exothermic events.

-

The onset temperature of the first major exotherm is a critical parameter for determining the maximum safe operating temperature.

-

Protocol 2: Thermogravimetric Analysis (TGA) for Mass Loss Profile

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Iodo-2-nitroaniline into a TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the sample mass as a function of temperature.

-

The onset temperature of mass loss provides another indicator of the beginning of decomposition.

-

The percentage of mass loss at different stages can give insights into the decomposition mechanism.

-

Section 4: Visualizing Workflows and Safety Decision Making

Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards of 3-Iodo-2-nitroaniline before use in a new application.

Caption: A stepwise approach to thermal hazard assessment.

Decision Tree for Handling Unexpected Exotherms

This diagram provides a clear decision-making path in the event of an unexpected temperature increase during your experiment.

Caption: A decision tree for managing unexpected exotherms.

Section 5: Summary of Key Thermal Data for Analogous Compounds

| Compound | Melting Point (°C) | Decomposition Onset/Temperature | Key Hazards |

| 3-Nitroaniline | 114[7] | > 247°C[1] | Toxic fumes of NOx upon decomposition. |

| 2-Nitroaniline | 71.5 | When heated to decomposition, it emits toxic fumes of nitrogen oxides[3]. | Can undergo runaway reaction[8]. |

| Nitrobenzene | 5.7 | Exothermic activity from ~300°C[7] | Energetic decomposition. |

| Iodinated Aromatics | Varies | Can decompose to release I₂ and HI upon heating[4][9]. | Iodine vapor is a respiratory irritant[5]. |

Disclaimer: This guide is intended for informational purposes and should not replace a thorough risk assessment for your specific experimental conditions. Always consult the Safety Data Sheet (SDS) for 3-Iodo-2-nitroaniline and follow all institutional safety protocols.

References

-

Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. [Link]

-

New thermal decomposition pathway for TATB. National Institutes of Health (NIH). [Link]

-

(a) TGA desorption curves for the host 1 3 nitrobenzene (dashed line)... ResearchGate. [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Royal Society of Chemistry. [Link]

-

3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294. PubChem. [Link]

-

Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. University of California, Berkeley. [Link]

-

Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

-

Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. AIChE. [Link]

-

Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. [Link]

-

Effects of Ring Substituents And Added Contaminants on Nitrobenzenes. ACS Publications. [Link]

-

Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. [Link]

-